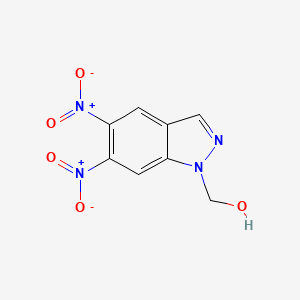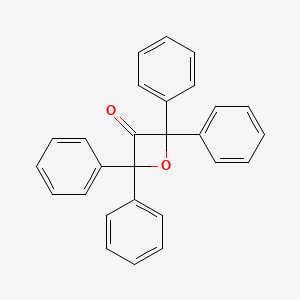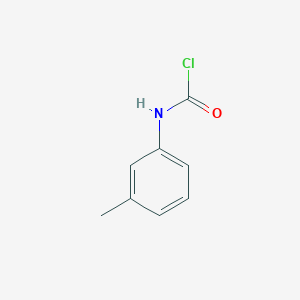
(3-Methylphenyl)carbamyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
m-Tolylcarbamoyl chloride: is an organic compound with the molecular formula C8H8ClNO. It is a derivative of carbamic acid and is characterized by the presence of a tolyl group attached to the nitrogen atom and a chlorine atom attached to the carbonyl carbon. This compound is used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: m-Tolylcarbamoyl chloride can be synthesized through the reaction of m-toluidine with phosgene. The reaction is typically carried out in an inert solvent such as dichloromethane or chloroform, under anhydrous conditions to prevent the hydrolysis of phosgene. The reaction proceeds as follows:
m-Toluidine+Phosgene→m-Tolylcarbamoyl chloride+Hydrochloric acid
Industrial Production Methods: In industrial settings, the production of m-Tolylcarbamoyl chloride involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction is conducted at controlled temperatures, typically between 0°C and 10°C, to minimize the formation of by-products. The product is then purified through distillation or recrystallization .
Análisis De Reacciones Químicas
Types of Reactions: m-Tolylcarbamoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: It reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding carbamates, ureas, and thiocarbamates.
Hydrolysis: In the presence of water, it hydrolyzes to form m-toluidine and carbon dioxide.
Reduction: It can be reduced to m-toluidine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Amines: Reacts under mild conditions to form ureas.
Alcohols: Requires the presence of a base such as pyridine to form carbamates.
Thiols: Reacts in the presence of a base to form thiocarbamates.
Major Products:
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Thiocarbamates: Formed from the reaction with thiols.
Aplicaciones Científicas De Investigación
m-Tolylcarbamoyl chloride is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: In the preparation of enzyme inhibitors and other bioactive molecules.
Medicine: Used in the synthesis of drugs with potential therapeutic effects.
Industry: Employed in the production of polymers and other specialty chemicals
Mecanismo De Acción
The mechanism of action of m-Tolylcarbamoyl chloride involves its reactivity towards nucleophiles. The chlorine atom attached to the carbonyl carbon is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various derivatives depending on the nucleophile involved. The molecular targets and pathways are primarily related to its ability to form stable carbamate and urea linkages .
Comparación Con Compuestos Similares
m-Toluoyl chloride: Similar in structure but lacks the carbamoyl group.
m-Tolyl isocyanate: Contains an isocyanate group instead of a carbamoyl chloride group.
m-Tolylcarbamic acid: The corresponding acid form of m-Tolylcarbamoyl chloride.
Uniqueness: m-Tolylcarbamoyl chloride is unique due to its ability to form stable carbamate and urea linkages, making it a valuable intermediate in organic synthesis. Its reactivity towards various nucleophiles allows for the synthesis of a wide range of derivatives, which are useful in pharmaceuticals, agrochemicals, and other industrial applications .
Propiedades
Número CAS |
51028-34-3 |
|---|---|
Fórmula molecular |
C8H8ClNO |
Peso molecular |
169.61 g/mol |
Nombre IUPAC |
N-(3-methylphenyl)carbamoyl chloride |
InChI |
InChI=1S/C8H8ClNO/c1-6-3-2-4-7(5-6)10-8(9)11/h2-5H,1H3,(H,10,11) |
Clave InChI |
MQHNVGGXFWMGSK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)NC(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


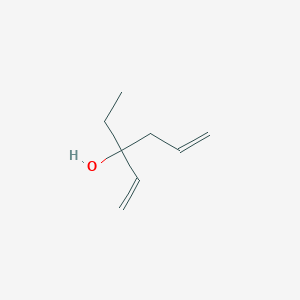
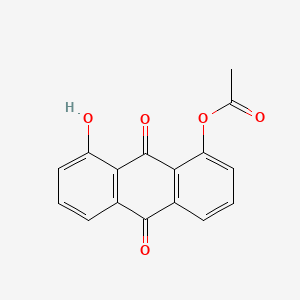
![4-[(4-Chlorophenyl)methoxy]phenol](/img/structure/B14656201.png)
![6-[5-(Methoxyimino)cyclopent-1-EN-1-YL]hexanenitrile](/img/structure/B14656221.png)
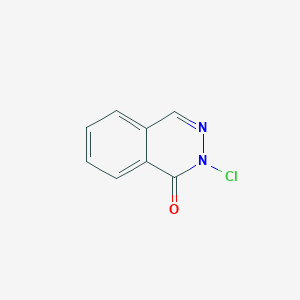
![2-Acetyl-1-phenyl-1,2,3,5-tetrahydro-4H-pyridazino[4,5-b]indol-4-one](/img/structure/B14656226.png)
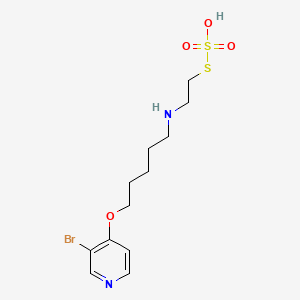
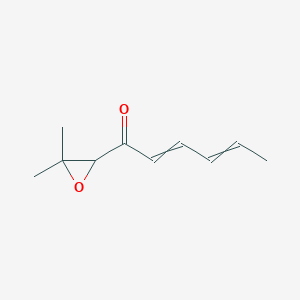

![1a,3,8,8a-tetrahydrocyclopropa[b]carbazol-2(1H)-one](/img/structure/B14656242.png)
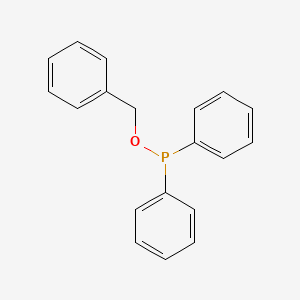
![1-[(1-Phenylethyl)amino]-3-(2,2,6,6-tetramethylpiperidin-1-yl)propan-2-ol](/img/structure/B14656264.png)
